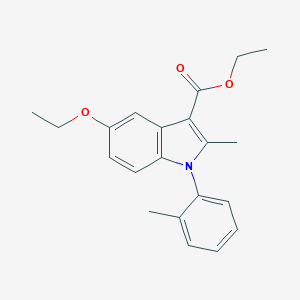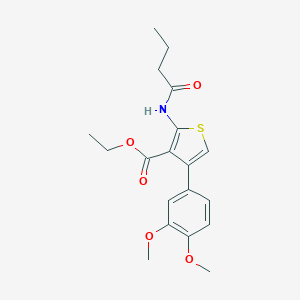![molecular formula C15H15N3OS B376489 3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 342383-95-3](/img/structure/B376489.png)
3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid or dimethylformamide dimethylacetal (DMF-DMA), followed by cyclization . The reaction conditions often require heating under reflux with specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thienopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Thieno[2,3-d]pyrimidin-4-one: Studied for its potential as a kinase inhibitor and anti-inflammatory agent .
Uniqueness
3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
342383-95-3 |
|---|---|
Fórmula molecular |
C15H15N3OS |
Peso molecular |
285.4g/mol |
Nombre IUPAC |
3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3OS/c1-2-6-12-17-14-13(15(19)18(12)16)11(9-20-14)10-7-4-3-5-8-10/h3-5,7-9H,2,6,16H2,1H3 |
Clave InChI |
JACZCJRDMBCQOZ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
SMILES canónico |
CCCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(propanoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376411.png)
![Ethyl 2-(butanoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376412.png)
![Ethyl 2-(isobutyrylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376413.png)
![4-[(3-chloroanilino)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B376415.png)
![4-[(3-chloroanilino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B376416.png)
![4,5-Dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B376418.png)
![ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B376422.png)
![4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B376424.png)
![ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B376425.png)
![4-[(3-chloroanilino)methylene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B376426.png)
![Ethyl 3-[(2-bromobenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B376428.png)

![Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B376431.png)
